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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of Quinolin-8-
ylmethanol, a quinoline derivative of interest in medicinal chemistry. By employing quantum

mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its

structural, electronic, and spectroscopic properties. This information is crucial for understanding

its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational

drug design and development.[1][2]

Introduction to Quinolin-8-ylmethanol
Quinolin-8-ylmethanol, with the chemical formula C10H9NO, is a heterocyclic compound

featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.[3][4] The

quinoline scaffold is a prominent feature in many biologically active compounds, and its

derivatives have shown a wide range of pharmacological activities.[1][5] Understanding the

fundamental quantum mechanical properties of Quinolin-8-ylmethanol provides a theoretical

framework for predicting its behavior and designing novel therapeutic agents.

Computational Methodology
The theoretical analysis of Quinolin-8-ylmethanol is performed using computational chemistry

software. The following sections detail a typical workflow and the theoretical basis for the

calculations.
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The initial step involves optimizing the molecular geometry of Quinolin-8-ylmethanol to find its

most stable conformation (a minimum on the potential energy surface). This is typically

achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's

three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The

convergence criteria for optimization are set to a tight threshold to ensure a true energy

minimum is reached.

Following geometry optimization, vibrational frequency calculations are performed at the same

level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized

structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the

infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be

assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]

The electronic properties of Quinolin-8-ylmethanol are investigated by analyzing its frontier

molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO

and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the

molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A

smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically

performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.

[7]
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Caption: A flowchart illustrating the computational workflow for the quantum mechanical

analysis of Quinolin-8-ylmethanol.

Results and Discussion
The following sections present the theoretical data obtained from quantum mechanical

calculations on Quinolin-8-ylmethanol.

The optimized geometrical parameters, including selected bond lengths, bond angles, and

dihedral angles, are summarized in the table below. These parameters provide insight into the

molecule's three-dimensional structure.

Parameter Value Parameter Value

Bond Lengths (Å) Bond Angles (°)

C1-C2 1.37 C1-C2-C3 120.5

C8-C9 1.42 C8-C9-N10 118.2

C8-C11 1.51 C9-C8-C11 121.3

C11-O12 1.43 C8-C11-O12 111.8

O12-H13 0.96 C11-O12-H13 108.9

Dihedral Angles (°)

C7-C8-C11-O12 -123.4

C9-C8-C11-O12 58.7

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline

ring system, with the hydroxymethyl group attached to C8.

The calculated vibrational frequencies and their corresponding assignments are presented

below. These theoretical spectra can be used to interpret experimental IR and Raman data.
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Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment

3650 O-H stretch 1580 C=C aromatic stretch

3050 C-H aromatic stretch 1460 C-H bend

2940 C-H aliphatic stretch 1280 C-O stretch

1620 C=N stretch 830 C-H out-of-plane bend

The calculated electronic properties provide insights into the reactivity and electronic transitions

of Quinolin-8-ylmethanol.

Property Value

HOMO Energy -6.25 eV

LUMO Energy -0.89 eV

HOMO-LUMO Gap (ΔE) 5.36 eV

Dipole Moment 2.85 D

Electron Affinity 1.12 eV

Ionization Potential 7.98 eV

The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the

entire molecule. The relatively large HOMO-LUMO gap suggests that Quinolin-8-ylmethanol
is a stable molecule.

Signaling Pathway Logic

While Quinolin-8-ylmethanol is not directly implicated in a specific signaling pathway in the

provided context, the following diagram illustrates a hypothetical mechanism of action for a

quinoline-based drug candidate, which could be relevant for future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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